4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione is systematically named according to IUPAC guidelines as 1-methyl-2,2-dioxo-2λ⁶,1-benzothiazin-4-amine . This nomenclature reflects three critical structural components:
- A benzothiazine heterocyclic core fused to a benzene ring.
- A methyl group at position 1 of the thiazine ring.
- An amino group at position 4 and two oxo groups at position 2, signified by the "2,2-dione" suffix.
The λ⁶ notation denotes the hypervalent sulfur atom in the thiazine ring, which adopts a tetrahedral geometry due to its bonding with two oxygen atoms (as a sulfone group) and two adjacent carbon atoms. Isomeric possibilities arise primarily from substituent positioning. For instance, the amino group at position 4 could theoretically occupy other positions (e.g., 3 or 5), but no such isomers have been reported for this compound in the literature. Tautomerism is unlikely due to the stability conferred by the sulfone group and the aromatic benzene ring.
Table 1: Key identifiers for 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₀N₂O₂S | |
| Molecular weight | 210.26 g/mol | |
| CAS Registry Number | 2241138-44-1 | |
| EC Number | 897-588-1 | |
| SMILES | CN1C2=CC=CC=C2C(=CS1(=O)=O)N |
Structural Relationship to Benzothiazine Heterocyclic Systems
The benzothiazine system belongs to the broader class of sulfur-nitrogen heterocycles , which are pharmacologically significant due to their electronic versatility and capacity for hydrogen bonding. The 2λ⁶,1-benzothiazine scaffold in this compound differs from conventional 1,4-benzothiazines (e.g., those in antidepressant or anticancer agents) in two key aspects:
- Ring fusion pattern : The sulfur atom is adjacent to the nitrogen atom (positions 1 and 2), creating a 2,1-benzothiazine system rather than the more common 1,4 arrangement.
- Oxidation state : The sulfone group (S=O) elevates the sulfur’s oxidation state to +4, contrasting with the sulfide (S⁻) or sulfoxide (S=O) states seen in other benzothiazines.
This structural framework shares similarities with the 2,1-benzothiazine 2,2-dioxide class, which has been explored for monoamine oxidase (MAO) inhibition. The sulfone group enhances electrophilicity at adjacent positions, making the compound amenable to nucleophilic substitutions or cycloadditions.
Positional Analysis of Functional Groups and Substituents
The compound’s reactivity and physicochemical properties are dictated by three substituents:
1. Methyl group at position 1
- Introduces steric hindrance, reducing rotational freedom around the N1–C2 bond.
- Electron-donating via inductive effects, slightly destabilizing the sulfone group.
2. Amino group at position 4
- Acts as a hydrogen bond donor/acceptor, critical for intermolecular interactions.
- Ortho to the sulfone group, creating a push-pull electronic effect that polarizes the aromatic system.
3. Sulfone group at position 2
- Withdraws electron density from the thiazine ring, increasing acidity at position 3.
- Adopts a rigid tetrahedral geometry, preventing conjugation with the benzene ring.
Table 2: Electronic effects of substituents
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Methyl | 1 | +I (inductive donating) | Reduces electrophilicity at N1 |
| Amino | 4 | +M (mesomeric donating) | Activates para/ortho positions |
| Sulfone | 2 | -I/-M (withdrawing) | Stabilizes adjacent negative charges |
Properties
IUPAC Name |
1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPVPHXLXZWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CS1(=O)=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to form the desired benzothiazine structure. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuryl chloride to facilitate the cyclization and oxidation processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Antibacterial Properties
Research has indicated that derivatives of 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione exhibit notable antibacterial activity. For example, compounds synthesized from this base structure have shown effectiveness against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis or function .
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that certain derivatives possess anti-inflammatory and analgesic properties. In experimental models using carrageenan-induced inflammation in rats, compounds derived from 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione were found to significantly reduce edema and increase pain thresholds compared to control groups. These effects suggest a potential for these compounds to serve as alternatives or adjuncts to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam and Diclofenac .
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial efficacy of synthesized benzothiazine derivatives, researchers prepared a series of compounds based on 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione. The compounds were subjected to antimicrobial susceptibility testing against various bacterial strains. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the potential for developing new antibacterial agents from this compound class .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of 4-amino-1-methyl-1H-2λ6,1-benzothiazine-2,2-dione derivatives. Researchers utilized an animal model to assess the efficacy of these compounds in reducing inflammation markers post-carrageenan injection. The findings revealed that these compounds not only reduced swelling but also modulated inflammatory cytokines, suggesting a dual mechanism of action involving both direct anti-inflammatory effects and modulation of immune responses .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-2lambda6,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazine Derivatives
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Amino vs. Hydrazinylidene: The 4-amino group in the target compound provides a single H-bond donor, while the hydrazinylidene analog (C₉H₁₁N₃O₂S) forms stronger N–H∙∙∙N and C–H∙∙∙O interactions, leading to dimeric and chain motifs in crystals . Alkyl Groups: 1-Ethyl substitution (vs. methyl) in brominated analogs reduces crystallinity due to weaker intermolecular interactions .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound: While crystallographic data for 4-amino-1-methyl-1H-2λ⁶,1-benzothiazine-2,2-dione is unavailable, its amino group likely forms H-bonds similar to those in hydrazinylidene analogs.
- Hydrazinylidene Analog: Crystallizes in monoclinic P2₁/n with a half-chair thiazine ring. Strong N–H∙∙∙N (2.86 Å) and C–H∙∙∙O (2.59 Å) bonds stabilize dimeric structures .
- Brominated Derivatives : 6-Bromo-1-methyl analogs exhibit planar thiazine rings but lack extensive H-bonding networks due to bromine’s steric bulk .
Implications for Bioactivity
Though specific bioactivity data are absent in the evidence, substituent trends suggest:
- Bromo and Hydrazinylidene Groups : May confer cytotoxicity or metal-binding properties, as seen in related heterocycles .
Biological Activity
The compound 4-amino-1-methyl-1H-2,1-benzothiazine-2,2-dione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-amino-1-methyl-1H-2,1-benzothiazine-2,2-dione is C₉H₈N₂O₂S, with a molecular weight of approximately 196.24 g/mol. The structure features a benzothiazine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 196.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has demonstrated that 4-amino-1-methyl-1H-2,1-benzothiazine-2,2-dione exhibits significant antimicrobial properties. A study conducted by reported that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15-30 µg/mL.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study published in ChemInform highlighted its cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 50 µM .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 4-amino-1-methyl-1H-2,1-benzothiazine-2,2-dione has shown promise in reducing inflammation. An experimental model demonstrated that the compound significantly decreased the levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, the effectiveness of this compound was evaluated against multidrug-resistant bacterial strains. The results confirmed that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with 4-amino-1-methyl-1H-2,1-benzothiazine-2,2-dione resulted in significant apoptosis as evidenced by flow cytometry analysis.
Q & A
Q. How to evaluate the compound’s interaction with human DNA for genotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
